Application: 4-Bromo-3,3-dimethylindoline is used in the field of organic synthesis . It is used as a starting material or intermediate in the synthesis of more complex organic compounds .
Method of Application: The specific methods of application can vary greatly depending on the desired end product. It is typically used in reactions involving nucleophilic substitution or coupling .
Application: 4-Bromo-3,3-dimethylindoline has been used in the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This compound is a model organic compound with functionalization that allows facile downhill derivation .
Method of Application: The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .
Results: The protocol resulted in a four-step synthesis starting from thiophene with an overall yield of 47% . The synthesized compound is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .
4-Bromo-3,3-dimethylindoline is an organic compound characterized by its unique structure, which includes an indoline ring with a bromine atom at the 4-position and two methyl groups at the 3-position. Its molecular formula is C₁₀H₁₂BrN, and it has a molecular weight of approximately 226.11 g/mol. The compound belongs to the class of indoline derivatives, which are known for their aromatic properties due to the indole-like structure combined with a saturated nitrogen atom at position 2. The presence of the bromine atom introduces electron-withdrawing characteristics, while the methyl groups act as electron donors, influencing its reactivity and stability in various chemical environments .
While specific biological activity data on 4-Bromo-3,3-dimethylindoline is limited, compounds within the indoline class often exhibit interesting pharmacological properties. Indolines have been studied for their potential roles in medicinal chemistry, particularly in developing anti-cancer agents and other therapeutic compounds. The electron-withdrawing bromine atom and the electron-donating methyl groups may influence biological interactions, although further studies are necessary to elucidate specific effects and mechanisms.
The synthesis of 4-Bromo-3,3-dimethylindoline can be achieved through various methods:
4-Bromo-3,3-dimethylindoline finds applications primarily in organic synthesis. Its unique structure allows it to serve as an intermediate in producing various biologically active compounds and materials. Specific applications include:
Interaction studies involving 4-Bromo-3,3-dimethylindoline focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a valuable candidate for exploring reaction mechanisms and regioselectivity in organic synthesis. Further studies could investigate its interactions with biological targets to assess any pharmacological potential.
Several compounds share structural similarities with 4-Bromo-3,3-dimethylindoline. Here are a few notable examples:
These compounds highlight the uniqueness of 4-Bromo-3,3-dimethylindoline through variations in bromination positions and substituents that influence their chemical behavior and potential applications.
Electrophilic aromatic bromination represents the most widely employed synthetic approach for introducing bromine atoms into indoline frameworks, particularly at the 4-position of 3,3-dimethylindoline derivatives [6]. The fundamental mechanism involves the formation of a bromoarenium ion intermediate, also known as a Wheland intermediate, which constitutes the rate-determining step in the overall transformation [40] [41]. The inherent electron-rich nature of the indoline ring system makes it highly susceptible to electrophilic attack, with the pyrrole portion demonstrating markedly greater reactivity compared to the benzene ring component [11].
The classical approach utilizes molecular bromine in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide [42]. These catalysts serve to activate the bromine molecule through coordination, generating a more electrophilic species capable of attacking the aromatic system [40]. The reaction proceeds through initial electrophilic addition to form the non-aromatic carbocation intermediate, followed by rapid proton elimination to restore aromaticity [43].
Table 1: Electrophilic Bromination Conditions for Indoline Derivatives
| Substrate | Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dimethylindole | Bromine | Iron(III) bromide | 50-70 | 86 | [1] |
| N-Acetyl-2,3-dimethylindole | Bromine | None | -78 to 25 | 67 | [7] |
| Indoline derivatives | N-Bromosuccinimide | None | 20 | 92 | [22] |
| 3,3-Dimethylindoline | Bromine/Carbon tetrachloride | None | 25 | 84 | [6] |
Alternative brominating reagents include N-bromosuccinimide, which offers several advantages over molecular bromine, including improved handling characteristics and enhanced regioselectivity [22] [46]. N-bromosuccinimide-mediated bromination typically proceeds under milder conditions and demonstrates superior functional group tolerance [47]. The mechanism involves the in situ generation of electrophilic bromine species through interaction with the substrate or solvent system [44].
The regioselectivity of bromination in indoline systems is governed by the electronic properties of the ring system and the nature of substituents present [6] [9]. For 3,3-dimethylindoline, the electron-donating methyl groups at the 3-position activate the benzene ring toward electrophilic substitution, with the 4-position being particularly favored due to optimal orbital overlap and minimal steric hindrance [17]. This regioselectivity can be rationalized through consideration of the resonance stabilization of the intermediate carbocation, where the positive charge is most effectively delocalized when substitution occurs at the 4-position [46].
Recent developments in electrophilic bromination have focused on the use of environmentally benign oxidative systems [15] [39]. These approaches employ aerobic oxidation conditions with simple bromide salts as bromine sources, generating the active electrophilic species in situ through catalyst-mediated processes [15]. Such methodologies offer improved sustainability profiles while maintaining high levels of regioselectivity and functional group compatibility [39].
The development of sophisticated catalytic systems has revolutionized the regioselective functionalization of indoline derivatives, enabling precise control over substitution patterns and reaction outcomes [26] [28]. Transition metal catalysis has emerged as a particularly powerful approach, with palladium, rhodium, and iridium complexes demonstrating exceptional utility in directing bromination reactions to specific positions on the indoline framework [30] [32].
Palladium-catalyzed systems have shown remarkable efficacy in achieving C7-selective functionalization of indolines through directed C-H activation processes [32]. These transformations typically employ amide directing groups to coordinate the palladium center, facilitating selective metallation at the desired position followed by halogenation [30]. The mechanism involves formation of a six-membered palladacycle intermediate, which undergoes subsequent functionalization to introduce the bromine substituent with high regioselectivity [32].
Table 2: Catalytic Systems for Regioselective Indoline Functionalization
| Catalyst System | Directing Group | Selectivity | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium(II) acetate | N-Acetyl | C7 | 120 | 78 | [32] |
| Rhodium(I) complex | Pivaloyl | C2/C4 | 80 | 85 | [26] |
| Iridium(III) catalyst | Carboxamide | C2 | 100 | 72 | [25] |
| Iron(0) complex | None | C2 | 60 | 89 | [28] |
| Nickel/photoredox | N-Iodo | C3 | 25 | 91 | [27] |
Rhodium catalysis has demonstrated unique capabilities in achieving catalyst-controlled regioselectivity, where the choice of rhodium complex can direct substitution to different positions on the indoline ring system [25]. This divergent reactivity arises from the different coordination modes and electronic properties of various rhodium catalysts, allowing for precise tuning of the reaction outcome [26]. The mechanism typically involves C-H activation followed by migratory insertion and reductive elimination sequences [25].
Iridium-based catalytic systems have shown particular promise for C2-selective functionalization through concerted metalation-deprotonation processes [26]. These transformations benefit from the high oxidation state stability of iridium complexes, enabling efficient turnover under relatively mild conditions [25]. The regioselectivity is controlled through careful selection of oxidants and reaction conditions, with copper(II) acetate and silver(I) oxide playing crucial roles in determining the substitution pattern [26].
Iron catalysis represents an emerging area of significant interest due to the abundance and low toxicity of iron-based systems [28]. Three-coordinate iron(0) complexes have demonstrated remarkable activity in regioselective C-H alkylation reactions, with the regioselectivity being tunable through substrate modification [28]. These systems operate through single-electron transfer mechanisms, offering distinct reactivity patterns compared to traditional two-electron processes [28].
The integration of photoredox catalysis with transition metal systems has opened new avenues for regioselective functionalization [27]. Nickel/photoredox dual catalysis enables the formation of C-N bonds through radical-mediated processes, providing access to substitution patterns that are challenging to achieve through conventional methods [27]. These systems operate under mild conditions and demonstrate excellent functional group tolerance [27].
Solvent selection plays a critical role in determining the efficiency and selectivity of bromination reactions involving 3,3-dimethylindoline derivatives [33] [34]. The solvent environment influences multiple aspects of the reaction mechanism, including electrophile activation, substrate solubility, and intermediate stabilization [47]. Polar aprotic solvents such as acetonitrile and dimethylformamide generally favor electrophilic bromination processes by stabilizing charged intermediates and facilitating electrophile generation [44] [47].
The choice of solvent significantly impacts the regioselectivity of bromination reactions [37]. In polar protic solvents such as methanol, hydrogen bonding interactions can alter the electronic properties of the substrate, leading to different substitution patterns compared to aprotic media [33]. This effect is particularly pronounced in photooxidation processes, where solvent-substrate interactions can influence the efficiency of singlet oxygen generation and subsequent reaction pathways [33].
Table 3: Solvent Effects on Indoline Bromination Yield and Selectivity
| Solvent | Dielectric Constant | Temperature (°C) | Yield (%) | Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| Acetonitrile | 37.5 | 20 | 84 | 15:1 (4:5-position) | [15] |
| Dimethylformamide | 36.7 | 20 | 92 | 12:1 | [22] |
| Dichloromethane | 8.9 | 25 | 76 | 8:1 | [47] |
| Carbon tetrachloride | 2.2 | 25 | 68 | 6:1 | [6] |
| Methanol | 32.7 | 25 | 58 | 4:1 | [33] |
| Hexane | 1.9 | 25 | 45 | 3:1 | [33] |
Temperature optimization represents a crucial parameter in achieving maximum yields while minimizing side reactions and decomposition pathways [35] [38]. Lower temperatures generally favor selective bromination by reducing the occurrence of competing reactions such as over-bromination or substrate decomposition [14] [38]. However, reaction rates are correspondingly reduced, requiring longer reaction times to achieve complete conversion [35].
The relationship between temperature and reaction yield follows complex kinetics that depend on the specific brominating system employed [35]. For N-bromosuccinimide-mediated reactions, optimal temperatures typically range from 0 to 25°C, where the balance between reaction rate and selectivity is most favorable [14] [47]. Higher temperatures can lead to decomposition of the brominating agent or formation of unwanted byproducts [44].
Table 4: Temperature-Dependent Yield Optimization for Indoline Bromination
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Major Byproducts | Reference |
|---|---|---|---|---|---|
| 0 | 24 | 37 | 89 | Dibrominated product (11%) | [14] |
| 20 | 12 | 85 | 84 | Dibrominated product (6%) | [14] |
| 40 | 6 | 95 | 72 | Dehydrobrominated product (15%) | [14] |
| 80 | 2 | 98 | 58 | Multiple byproducts (25%) | [44] |
| 160 | 0.5 | 100 | 71 | Decomposition products (20%) | [15] |
The kinetics of bromination reactions exhibit strong temperature dependence, with reaction rates typically doubling for every 10°C increase in temperature [35]. However, this enhanced rate must be balanced against increased formation of side products and potential thermal decomposition of sensitive intermediates [44]. For thermally sensitive substrates such as 3,3-dimethylindoline derivatives, maintaining temperatures below 50°C is generally recommended to preserve substrate integrity [47].
Solvent-temperature interactions further complicate optimization efforts, as the physical properties of solvents change significantly with temperature [38]. Solvent polarity, viscosity, and coordination ability all vary with temperature, potentially altering reaction mechanisms and selectivity patterns [34]. These effects are particularly pronounced in systems where solvent molecules participate directly in the reaction mechanism through coordination or hydrogen bonding interactions [33].
4-Bromo-3,3-dimethylindoline exhibits notable thermodynamic stability under ambient conditions, characteristic of substituted indoline derivatives. The compound demonstrates thermal stability up to approximately 150°C under inert atmospheric conditions, with decomposition occurring at temperatures exceeding 200°C [1]. This thermal behavior is consistent with the general stability profile observed in brominated indoline systems, where the presence of halogen substituents can enhance thermal resistance through electronic stabilization effects.
The gas-phase enthalpy of formation for 4-bromo-3,3-dimethylindoline can be estimated at 120.0 ± 2.9 kilojoules per mole, based on computational studies of parent indoline compounds [2] [3]. This value reflects the energetic contribution of the bromine substitution and the two methyl groups at the 3-position, which collectively stabilize the molecular framework through both electronic and steric effects. The sublimation enthalpy is estimated at 57.8 ± 5.0 kilojoules per mole, extrapolated from thermodynamic studies of similar brominated aromatic compounds [1] [4].
Several degradation pathways have been identified for 4-bromo-3,3-dimethylindoline under various environmental conditions. Thermal decomposition proceeds through free radical mechanisms, generating carbon dioxide, hydrogen bromide, and methylated organic fragments [1]. Under photolytic conditions with ultraviolet light exposure and atmospheric oxygen, the compound undergoes photochemical oxidation to produce brominated phenolic compounds and aldehydic derivatives. Oxidative degradation in the presence of strong oxidizing agents leads to the formation of nitrogen oxide species and quinone derivatives through electrophilic attack mechanisms .
Hydrolytic degradation occurs under both acidic and basic aqueous conditions, primarily resulting in demethylated products through nucleophilic substitution pathways . Reductive conditions can promote dehalogenation reactions via single electron transfer mechanisms, yielding 3,3-dimethylindoline as the primary product [6]. In biological systems, metabolic degradation may proceed through cytochrome P450-mediated N-demethylation, producing various 4-bromo-3-methylindoline derivatives .
| Degradation Pathway | Conditions | Primary Products | Mechanism Type |
|---|---|---|---|
| Thermal decomposition | T > 200°C, inert atmosphere | CO₂, HBr, methylated fragments | Free radical, thermal decomposition [1] |
| Photolytic degradation | UV light, atmospheric O₂ | Brominated phenols, aldehydes | Photochemical oxidation [1] |
| Oxidative degradation | Strong oxidizing agents | N-oxides, quinone derivatives | Electrophilic attack |
| Hydrolytic degradation | Acidic/basic aqueous media | Demethylated products | Nucleophilic substitution |
| Dehalogenation | Reductive conditions | 3,3-Dimethylindoline | Single electron transfer [6] |
| N-demethylation | Metabolic/enzymatic conditions | 4-Bromo-3-methylindoline derivatives | Cytochrome P450 mediated |
The solubility profile of 4-bromo-3,3-dimethylindoline reflects the compound's predominantly non-polar character, with the bromine substituent and methyl groups contributing to hydrophobic interactions. In highly polar solvents such as water, the compound exhibits extremely limited solubility due to the lack of hydrogen bonding capabilities and the predominantly hydrophobic nature of the molecular structure [7]. This behavior is consistent with similar brominated aniline derivatives, which demonstrate poor aqueous solubility [7].
In polar protic solvents, 4-bromo-3,3-dimethylindoline shows varying degrees of solubility depending on the specific solvent characteristics. Methanol and ethanol provide sparingly soluble to slightly soluble conditions, respectively, based on analogous behavior observed with 4-bromo-N,N-dimethylaniline [8]. The limited solubility in these solvents can be attributed to the compound's inability to form significant hydrogen bonding interactions, despite the presence of the nitrogen atom in the indoline ring system.
The compound demonstrates significantly enhanced solubility in non-polar and moderately polar organic solvents. Chloroform provides good solubility conditions, serving as a common solvent for organic synthesis applications [9]. Dichloromethane offers highly favorable solubility characteristics and has been utilized as a synthesis medium for related brominated indoline derivatives . The excellent solubility in these halogenated solvents can be attributed to favorable dispersion forces and similar polarity characteristics.
Acetonitrile and dimethyl sulfoxide provide sparingly soluble conditions for 4-bromo-3,3-dimethylindoline, which is typical for indoline derivatives in these polar aprotic solvents [9]. Ethyl acetate offers moderately soluble conditions, making it suitable for extraction and purification procedures in organic synthesis applications. In highly non-polar solvents such as hexane, the compound exhibits poor solubility due to insufficient intermolecular interactions [7], while diethyl ether provides moderately soluble conditions suitable for aromatic compounds with similar polarity characteristics [7].
| Solvent Type | Polarity Index | Predicted Solubility | Basis |
|---|---|---|---|
| Water | 10.2 (Polar) | Insoluble | Non-polar structure [7] |
| Methanol | 5.1 (Polar) | Sparingly soluble | Similar to 4-Bromo-N,N-dimethylaniline [8] |
| Ethanol | 4.3 (Polar) | Slightly soluble | Analogous compounds [8] |
| Chloroform | 4.1 (Non-polar) | Soluble | Common organic solvent [9] |
| Dichloromethane | 3.1 (Non-polar) | Highly soluble | Synthesis solvent |
| Acetonitrile | 5.8 (Polar) | Sparingly soluble | Reported for similar compounds [9] |
| DMSO | 7.2 (Polar) | Sparingly soluble | Common for indoline derivatives [9] |
| Ethyl acetate | 4.4 (Moderate) | Moderately soluble | Organic synthesis medium |
| Hexane | 0.1 (Non-polar) | Insoluble | Highly non-polar solvent [7] |
| Diethyl ether | 2.8 (Non-polar) | Moderately soluble | Non-polar aromatic compounds [7] |
While direct crystallographic data for 4-bromo-3,3-dimethylindoline remains unavailable in the current literature, structural predictions can be made based on crystallographic studies of closely related brominated indoline derivatives and computational modeling approaches [10] [11]. The compound is predicted to crystallize in a monoclinic crystal system with space group P2₁/n, which is commonly observed for brominated indoline structures [11].
The estimated unit cell dimensions suggest values of approximately a = 10.5 Å, b = 12.3 Å, and c = 8.9 Å, based on molecular dimension calculations and comparisons with analogous indoline structures [10]. The Z value is predicted to be 4, indicating four molecules per unit cell, which is typical for similar molecular weight organic compounds [10]. The calculated density is estimated at approximately 1.45 grams per cubic centimeter, derived from the molecular weight and estimated unit cell volume.
Molecular packing analysis predicts significant π-π stacking interactions between adjacent indoline ring systems, which is characteristic of aromatic heterocyclic compounds [10]. These intermolecular interactions contribute to crystal stability and influence the physical properties of the solid state material. The planar nature of the indoline ring system facilitates efficient packing arrangements that optimize van der Waals interactions between molecules.
The presence of the bromine substituent introduces potential for halogen bonding interactions, which may manifest as C-H···Br hydrogen bonds in the crystal lattice [11]. These weak but directional interactions can influence the overall packing arrangement and contribute to the crystallographic stability. The two methyl groups at the 3-position provide steric bulk that may affect the intermolecular packing efficiency and could lead to slightly reduced packing density compared to unsubstituted indoline derivatives.
Computational modeling studies suggest that the molecular framework maintains high planarity with dihedral angles between aromatic rings typically less than 10 degrees [10]. This planarity facilitates optimal π-π stacking interactions and contributes to the predicted crystallographic stability. The electronic effects of the bromine substituent may also influence the electron density distribution within the aromatic system, potentially affecting the strength and directionality of intermolecular interactions.
| Parameter | Predicted/Estimated Value | Method | Confidence Level |
|---|---|---|---|
| Crystal system | Monoclinic* | Analogous indoline structures [10] [11] | Moderate |
| Space group | P2₁/n* | Common for brominated indolines [11] | Moderate |
| Unit cell dimensions | a = 10.5 Å, b = 12.3 Å, c = 8.9 Å* | Estimated from molecular dimensions [10] | Low |
| Z value | 4* | Typical for similar compounds [10] | High |
| Density (calculated) | 1.45 g/cm³* | Calculated from molecular weight | High |
| Molecular packing | π-π stacking interactions* | Expected for aromatic systems [10] | High |
| Intermolecular interactions | C-H···Br hydrogen bonds* | Predicted from halogen bonding [11] | Moderate |
| Dihedral angles | Ring planarity < 10°* | DFT optimization studies [10] | High |